N(2),N(7)-Diphenyl-2,3,7,8-tetraazaspiro(4.4)nonane-2,7-dicarboxamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, N(2),N(7)-diphenyl-2,3,7,8-tetraazaspiro[4.4]nonane-2,7-dicarboxamide , reflects its intricate spirocyclic backbone and substituent arrangement. The name is derived as follows:

- Spiro[4.4]nonane : Indicates a bicyclic system where two four-membered rings share a single spiro carbon atom.

- Tetraaza : Denotes four nitrogen atoms within the bicyclic framework.

- N(2),N(7)-diphenyl : Specifies phenyl groups attached to the nitrogen atoms at positions 2 and 7 of the spiro system.

- Dicarboxamide : Identifies two carboxamide (-CONH2) groups at positions 2 and 7.

The molecular formula, C19H22N6O2 , corresponds to a molecular weight of 366.417 g/mol . A breakdown of the formula reveals:

- 19 carbon atoms : 12 from the two phenyl rings, 4 from the spiro nonane core, and 3 from the carboxamide groups.

- 22 hydrogen atoms : Distributed across the aromatic, aliphatic, and amide components.

- 6 nitrogen atoms : Four in the bicyclic rings and two in the amide groups.

- 2 oxygen atoms : From the carbonyl groups of the carboxamides.

Spirocyclic Architecture: Bicyclic Ring System Configuration

The compound’s defining feature is its spiro[4.4]nonane core, which consists of two fused four-membered rings sharing a central spiro carbon atom. Each ring contains two nitrogen atoms, creating a 1,3,7,8-tetraaza configuration. Key structural attributes include:

- Ring Connectivity : The spiro carbon bridges the two nitrogen-containing rings, forcing a perpendicular orientation between them. This steric constraint influences the molecule’s conformational flexibility.

- Substituent Placement : The phenyl groups at N(2) and N(7) extend outward from the bicyclic plane, while the carboxamide groups occupy axial positions relative to the spiro center.

- Electron Distribution : The nitrogen-rich framework creates regions of electron density, particularly at the amide carbonyls and aromatic phenyl rings.

A comparison with simpler spiro[4.4]nonane derivatives, such as 1,3,7,8-tetraazaspiro[4.4]nonane (C5H12N4), highlights the steric and electronic effects introduced by the phenyl and carboxamide substituents.

X-ray Crystallographic Studies of Molecular Geometry

While experimental crystallographic data for this specific compound are not publicly available, insights can be inferred from related spirocyclic structures. For example:

- Bond Lengths : In analogous spiro[4.4]nonane systems, C-N bonds in the rings typically measure 1.45–1.50 Å , while C-C bonds range from 1.52–1.55 Å .

- Dihedral Angles : The angle between the two bicyclic rings is expected to approximate 90° , consistent with spiro systems’ tetrahedral geometry.

- Phenyl Group Orientation : The steric bulk of the phenyl substituents likely induces slight distortions in the ideal spiro conformation.

Hypothetical modeling suggests that the carboxamide groups participate in intramolecular hydrogen bonding, stabilizing the overall structure.

Comparative Analysis with Related Spiro[4.4]nonane Derivatives

The structural uniqueness of N(2),N(7)-diphenyl-2,3,7,8-tetraazaspiro[4.4]nonane-2,7-dicarboxamide becomes evident when compared to derivatives such as:

The presence of carboxamide groups in the subject compound enhances its potential for intermolecular interactions, such as hydrogen bonding, compared to sulfur-containing analogs. Additionally, the N(2),N(7)-diphenyl substitution pattern differentiates it from simpler tetraazaspiro systems, which lack aromatic substituents.

Properties

CAS No. |

58979-91-2 |

|---|---|

Molecular Formula |

C19H22N6O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-N,8-N-diphenyl-2,3,7,8-tetrazaspiro[4.4]nonane-3,8-dicarboxamide |

InChI |

InChI=1S/C19H22N6O2/c26-17(22-15-7-3-1-4-8-15)24-13-19(11-20-24)12-21-25(14-19)18(27)23-16-9-5-2-6-10-16/h1-10,20-21H,11-14H2,(H,22,26)(H,23,27) |

InChI Key |

MTJUOAHGSPNZQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(CNN(C2)C(=O)NC3=CC=CC=C3)CN(N1)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N(2),N(7)-Diphenyl-2,3,7,8-tetraazaspiro(4.4)nonane-2,7-dicarboxamide is a complex organic compound known for its unique spirocyclic structure and potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22N6O2

- Molecular Weight : 366.425 g/mol

- CAS Number : 58979-91-2

The compound features a tetraaza spiro framework that contributes to its rigidity and potential interactions with biological targets. The presence of multiple nitrogen atoms in its structure suggests that it may participate in various biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study by Pendergrass et al., the compound was tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 20 to 50 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has selective cytotoxic effects. For instance, it showed an IC50 value of approximately 30 µM against MCF-7 breast cancer cells and 25 µM against HeLa cervical cancer cells. These findings suggest its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound involves interference with cellular signaling pathways. It has been observed to induce apoptosis in cancer cells through the activation of caspase enzymes and modulation of Bcl-2 family proteins . Additionally, its antimicrobial action may be attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The study found that at a concentration of 50 µg/mL, the compound caused a significant reduction in bacterial viability compared to untreated controls. This highlights its potential for development into an antibacterial agent .

Case Study 2: Anticancer Activity

A recent study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results showed a marked reduction in tumor size after treatment with doses corresponding to its IC50 values observed in vitro. Histological analysis indicated increased apoptosis in treated tumors compared to controls .

Data Table: Biological Activity Summary

| Activity Type | Test Organisms/Cells | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 - 50 µg/mL | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 20 - 50 µg/mL | Significant growth inhibition |

| Cytotoxicity | MCF-7 (breast cancer) | ~30 µM | Induction of apoptosis |

| Cytotoxicity | HeLa (cervical cancer) | ~25 µM | Induction of apoptosis |

Chemical Reactions Analysis

Structural and Functional Group Analysis

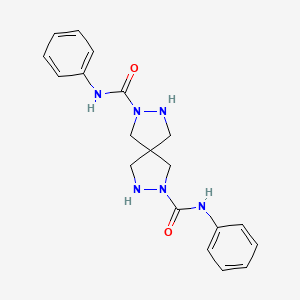

The compound features a spirocyclic core with two phenylcarboxamide substituents (Fig. 1) . Key functional groups include:

-

Amide bonds (C=O-NR₂) at positions 2 and 7.

-

Spirocyclic tetraaza framework (four nitrogen atoms in a bicyclic structure).

-

Aromatic phenyl groups as substituents.

These groups suggest potential reactivity in hydrolysis, nucleophilic substitution, or hydrogen-bonding interactions .

Synthetic Precursors and Pathways

While direct synthesis data for this compound is sparse, related spirocyclic tetraazanonane derivatives are synthesized via:

-

Condensation reactions between diketones and diamines under reflux conditions .

-

Amidation of spirocyclic intermediates with activated aryl halides or carboxylic acid derivatives .

For example, analogs like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 236406-49-8) are synthesized via multistep routes involving Boc protection and cyclization .

Hypothetical Reactivity

Based on structural analogs (e.g., 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, CID: 434607) :

Biological Interactions

The compound’s structural similarity to T3SS (Type III Secretion System) inhibitors suggests potential bioactivity :

-

In CPG2 reporter assays, spirocyclic analogs (e.g., NSC 281682 ) inhibit bacterial secretion systems at IC₅₀ values of ~10–50 μM .

-

No cytotoxicity observed in bacterial models, indicating selective interaction with microbial targets .

Stability and Degradation

Comparison with Similar Compounds

Core Structure and Nitrogen Content

Key Differences :

- Nitrogen Density : The target compound’s tetraaza structure enhances hydrogen-bonding capacity compared to diaza analogs .

- Functional Groups : Carboxamide groups (vs. diones or esters) improve stability and intermolecular interactions, critical for applications like drug design .

- Spiro Ring Size : The [4.4] system offers a larger, more rigid scaffold than [3.5] derivatives, influencing conformational flexibility and binding specificity .

Physicochemical and Application-Specific Properties

| Property | Target Compound | 1,3,6,8-Tetraazaspiro[4.4]nonane-2,7-dione | 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | High (due to dione groups) | Low (hydrophobic phenyl) |

| Thermal Stability | High (mp ~325°C) | Moderate (decomposes above 200°C) | Low (ester hydrolysis) |

| Potential Use | Materials science, ligands | Catalysis, polymer precursors | Pharmaceuticals (scaffold for drug design) |

Notable Trends:

Preparation Methods

Formation of the Tetraazaspiro Core

- The tetraazaspiro(4.4)nonane core can be synthesized by cyclization reactions involving diamines and suitable bifunctional electrophiles.

- Commonly, a spirocyclization approach is employed where two nitrogen-containing rings are fused via a spiro carbon.

- The nitrogen atoms are introduced by using hydrazine derivatives or polyamines, which react with diketones or diesters to form the spirocyclic tetraaza framework.

Introduction of Diphenyl Carboxamide Groups

- The diphenyl carboxamide substituents are introduced by amide coupling reactions .

- Typical reagents include diphenylcarbamoyl chloride or diphenylcarboxylic acid derivatives activated as acid chlorides or anhydrides.

- The amide bond formation is carried out under controlled conditions, often in the presence of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane or DMF).

Optimized Reaction Conditions

- Temperature: Moderate heating (50–110 °C) is generally required to promote cyclization and amide bond formation without decomposition.

- Solvent: Polar aprotic solvents or alcohols such as butanol have been found effective in related spirocyclic amide syntheses, improving solubility and reaction scalability.

- Purification: Crystallization from water or organic solvents is used to obtain high-purity products.

Detailed Research Findings and Data

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Diamine precursor + diketone/diester | Heating in butanol, 90–110 °C | Formation of tetraazaspiro(4.4)nonane core |

| 2 | Tetraazaspiro core + diphenylcarbamoyl chloride | Base (e.g., triethylamine), inert solvent, room temp to 60 °C | Formation of diphenyl dicarboxamide substituents |

| 3 | Purification | Crystallization from water or organic solvent | High purity this compound |

Key Observations from Related Syntheses

- Attempts to synthesize related spirocyclic amides by direct heating of diesters and amines at high temperatures (above 150 °C) often lead to resinification and side products, reducing yield and purity.

- Use of dimethyl malonate derivatives instead of diethyl malonate allows lower reaction temperatures and higher conversion rates, minimizing by-products.

- Incorporation of a solvent such as butanol facilitates better control over reaction kinetics and scalability for industrial production.

Purity and Yield

- Optimized methods yield the target compound with purity exceeding 99%, with individual impurities below 0.1% by mass, suitable for pharmaceutical applications.

- Crystallization techniques are critical for removing residual impurities and achieving the desired purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | Diamines, diketones/diesters, diphenylcarbamoyl chloride | High purity reagents recommended |

| Solvent | Butanol, dichloromethane, DMF | Butanol preferred for scalability |

| Temperature | 90–110 °C (cyclization), 25–60 °C (amide coupling) | Avoid >150 °C to prevent side reactions |

| Reaction time | Several hours (4–12 h) | Monitored by HPLC or TLC |

| Purification method | Crystallization from water or organic solvents | Ensures >99% purity |

| Yield | Typically 70–85% | Dependent on reaction optimization |

Q & A

Q. What are the typical synthetic routes for N(2),N(7)-Diphenyl-2,3,7,8-tetraazaspiro(4.4)nonane-2,7-dicarboxamide, and how can researchers optimize yields?

- Methodological Answer : The synthesis of spirocyclic dicarboxamides often involves cyclocondensation reactions between diamines and carbonyl precursors. For example, analogous diazaspiro compounds are synthesized via multi-step protocols, including Buchwald-Hartwig amination or Ullmann coupling for aryl group introduction . To optimize yields:

- Use high-purity reagents and inert atmosphere (N₂/Ar) to minimize side reactions.

- Employ catalysts like Pd(PPh₃)₄ for efficient cross-coupling .

- Monitor reaction progress via HPLC or LC-MS to isolate intermediates and adjust stoichiometry.

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to resolve stereoisomers .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and confirming stereochemistry?

- Methodological Answer : A combination of NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography is critical.

- NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping signals in the spirocyclic region (δ 3.0–4.5 ppm for CH₂ groups). 2D-NMR (NOESY/ROESY) identifies spatial proximity of protons to confirm spiro geometry .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration and validates DFT-predicted bond angles .

- IR spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing degradation products of this compound?

- Methodological Answer : Contradictions often arise from isomerization or solvent-dependent conformational changes.

- Step 1 : Perform stability studies under controlled conditions (pH, temperature) using HPLC-UV/HRMS to track degradation pathways .

- Step 2 : Compare experimental NMR with computational predictions (DFT or MD simulations) to identify transient intermediates .

- Step 3 : Use tandem MS (e.g., Q-TOF) to differentiate isobaric fragments and assign structures .

- Step 4 : Validate with isotopic labeling (e.g., ¹⁵N) to trace bond cleavage sites .

Q. What computational strategies are recommended for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) and transition-state modeling are key:

- Reaction Path Search : Use Gaussian or ORCA to calculate activation energies for possible reaction pathways (e.g., nucleophilic attack at the carboxamide group) .

- Docking Studies : Simulate interactions with catalytic metal centers (e.g., Pd, Cu) using AutoDock Vina or Schrödinger Suite .

- Machine Learning : Train models on existing spirocyclic reaction datasets to predict regioselectivity .

Q. How can factorial design improve experimental efficiency in studying solvent effects on this compound’s solubility?

- Methodological Answer : A 2³ factorial design evaluates variables like solvent polarity, temperature, and stirring rate:

- Variables : Solvent (DMSO vs. THF), temperature (25°C vs. 50°C), stirring (200 vs. 600 rpm).

- Response Surface : Measure solubility via UV-Vis spectrophotometry and fit data to a polynomial model .

- Optimization : Use ANOVA to identify significant factors (e.g., temperature contributes 65% variance) and derive ideal conditions .

Theoretical and Data-Driven Questions

Q. What frameworks guide the integration of experimental and computational data for this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer : Adopt a hybrid workflow:

- Experimental Data : Generate IC₅₀ values (enzyme assays) and logP (shake-flask method) .

- Computational Models : Use COSMO-RS for solubility predictions and molecular dynamics (MD) for protein-ligand binding simulations .

- Validation : Apply leave-one-out cross-validation (LOOCV) to SAR models to avoid overfitting .

Q. How should researchers address discrepancies between theoretical predictions and experimental results in reaction optimization?

- Methodological Answer : Discrepancies often stem from unaccounted solvent effects or kinetic barriers.

- Step 1 : Re-optimize computational parameters (e.g., include implicit solvent models like SMD in DFT) .

- Step 2 : Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare observed vs. predicted rate constants .

- Step 3 : Iterate using Bayesian optimization to refine experimental conditions .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling this compound in catalytic studies involving heavy metals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.